molecular formula C26H21ClN2O5 B2846495 Methyl 2-((6-(3-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate CAS No. 1359408-62-0

Methyl 2-((6-(3-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Cat. No. B2846495
CAS RN: 1359408-62-0
M. Wt: 476.91
InChI Key: XTIHFGSIIWVYDK-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate, also known as C21H18ClN2O5, is a synthetic compound that has been extensively studied for its potential application in scientific research.

Scientific Research Applications

Synthesis and Characterization

A study by Saeed et al. (2014) involved the synthesis and characterization of compounds related to quinolines, including methyl 2-(quinolin-8-yloxy) acetate. This compound was used as a starting material for further chemical reactions, demonstrating its utility in synthesizing more complex quinoline derivatives (Saeed et al., 2014).

Corrosion Inhibition Properties

In another study, Zarrouk et al. (2014) explored the role of quinoxalines, including similar compounds, as corrosion inhibitors for copper. Their research highlighted the relationship between molecular structure and inhibition efficiency, which could have implications for the use of quinoline derivatives in industrial applications (Zarrouk et al., 2014).

Potential for Developing New Pharmaceuticals

Research by Alam et al. (2011) focused on the synthesis of novel quinoline derivatives and their potential biomedical applications. This includes the evaluation of their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, suggesting a possible use in developing new pharmaceutical agents (Alam et al., 2011).

Antimicrobial Efficacy

A study conducted by Iosr Journals et al. (2012) involved the synthesis of quinoline-based compounds and their evaluation for antimicrobial efficacy. The results indicated that some of these compounds exhibited significant antibacterial and antifungal activity, hinting at their potential in treating infectious diseases (Iosr Journals et al., 2012).

Anticancer Activity

Chen et al. (2011) synthesized quinolin-4-ones and evaluated their anticancer activity. Their study demonstrated that certain derivatives showed potent inhibitory activity against specific cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Chen et al., 2011).

properties

IUPAC Name

methyl 2-[6-[(3-chlorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHFGSIIWVYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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